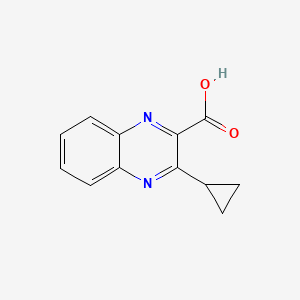

3-Cyclopropylquinoxaline-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Cyclopropylquinoxaline-2-carboxylic acid is a compound that belongs to the quinoxaline family, characterized by a cyclopropyl group attached to the quinoxaline core at the 3-position and a carboxylic acid moiety at the 2-position. This structure places it within a class of heterocyclic compounds that are of interest due to their potential pharmacological properties and their use as building blocks in organic synthesis.

Synthesis Analysis

The synthesis of compounds related to 3-cyclopropylquinoxaline-2-carboxylic acid involves various strategies. For instance, the synthesis of 1-cyclopropyl-1,4-dihydro-6-fluoro-7-(substituted secondary amino)-8-methoxy-5-(sub)-4-oxoquinoline-3-carboxylic acids, which share a similar quinoxaline core, was achieved starting from 1,2,3,4-tetrafluoro benzene . Another related compound, 1-cyclopropyl-6,7-difluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-ethyl carboxylate, was prepared through a multi-step process including acyl-chlorination, condensation, decarboxylation, esterification, cyclopropylamine replacement, and cyclization . These methods highlight the complexity and versatility of synthetic approaches in the realm of quinoxaline derivatives.

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives is often elucidated using spectroscopic techniques such as NMR and IR, as well as single-crystal X-ray diffraction . These techniques allow for a detailed understanding of the molecular conformation and the spatial arrangement of atoms within the molecule. Additionally, computational methods like DFT calculations can be employed to predict the electronic properties, such as the HOMO and LUMO energies, which are crucial for understanding the reactivity of these compounds .

Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions. For example, the reactivity of alkynylquinoxalines towards CH-acids' carbanions has been studied, revealing that these compounds can participate in tandem or cascade cyclizations to yield polynuclear heterocyclic compounds . This reactivity is indicative of the potential of quinoxaline derivatives to act as intermediates in the synthesis of more complex heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives, such as melting points, solubility, and dissociation properties, are important for their practical applications, especially in the pharmaceutical industry. For example, the study of the melting and dissociation properties of 1-cyclopropyl-7-chloro-6-(1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride provides insights into the crystallization and purification processes of related compounds like ciprofloxacin . Understanding these properties is essential for the design of compounds with desirable pharmacokinetic and pharmacodynamic profiles.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

A series of hydroquinolines derivatives, including 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives, have been synthesized through cyclocondensation and alkylation reactions. These compounds were characterized using spectroscopic methods and X-ray diffraction techniques to understand their molecular structures and intermolecular interactions. Their antioxidant activities were evaluated, showing significant potential in biological applications (Filali Baba et al., 2019).

Advanced Synthesis Techniques

Research on the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives highlighted a novel cyclopropanation process. This work demonstrated a new approach to creating doubly constrained 1-aminocyclopropane-1-carboxylic acid systems, contributing to the field of organic synthesis and offering insights into the creation of complex molecular structures (Szakonyi et al., 2002).

Physicochemical Studies

Investigations into the physicochemical properties of closely related compounds, such as 1-cyclopropyl-7-chloro-6-(1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride, have been conducted. These studies aimed to improve the crystallization and purification processes of pharmaceutical compounds, demonstrating the relevance of understanding the melting and dissociation properties of chemical precursors (Qiuxiang, 2002).

Mecanismo De Acción

Target of Action

It’s known that carboxylic acids can react with various biological targets such as enzymes and receptors . The specific targets for 3-Cyclopropylquinoxaline-2-carboxylic acid could be determined through further experimental studies.

Mode of Action

The mode of action of 3-Cyclopropylquinoxaline-2-carboxylic acid is likely to involve interactions with its targets via covalent bonding . The compound may bind to a nucleophilic amino acid residue in the target protein, leading to a reaction that forms a covalent bond . This bond formation can result in changes to the target protein’s function, potentially altering cellular processes .

Biochemical Pathways

Carboxylic acids can participate in various metabolic pathways, including catabolic pathways that break down larger molecules into smaller ones . The compound could potentially affect these pathways, leading to downstream effects on cellular metabolism .

Pharmacokinetics

The properties of carboxylic acids suggest that they can be absorbed and distributed in the body, metabolized by enzymatic processes, and excreted via renal pathways . These properties can impact the bioavailability of 3-Cyclopropylquinoxaline-2-carboxylic acid, influencing its therapeutic potential.

Result of Action

The interaction of carboxylic acids with their targets can lead to changes in cellular processes, potentially affecting cell function . The specific effects of 3-Cyclopropylquinoxaline-2-carboxylic acid would depend on its specific targets and the nature of its interactions with these targets.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Cyclopropylquinoxaline-2-carboxylic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s action can be influenced by the physiological environment within the body, including factors such as the presence of binding proteins, the state of the immune system, and individual metabolic differences.

Propiedades

IUPAC Name |

3-cyclopropylquinoxaline-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-12(16)11-10(7-5-6-7)13-8-3-1-2-4-9(8)14-11/h1-4,7H,5-6H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEJKYRSNQQDUER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3N=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclopropylquinoxaline-2-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)phenyl]prop-2-enamide](/img/structure/B2507853.png)

![4-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2507855.png)

![N-[2-(cyclohexen-1-yl)ethyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2507858.png)

![N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-pyrazole-4-carboxamide](/img/structure/B2507860.png)

![(2,2-Difluorospiro[2.3]hexan-1-yl)methanesulfonyl chloride](/img/structure/B2507866.png)

![Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-YL]oxy}acetate](/img/structure/B2507872.png)

![2-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B2507874.png)